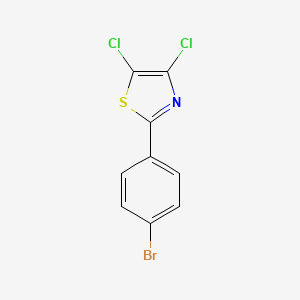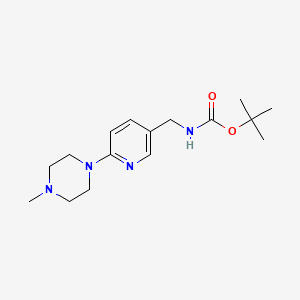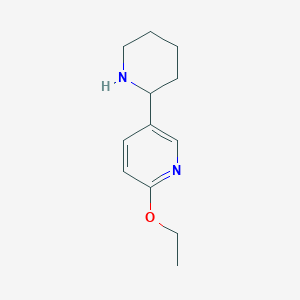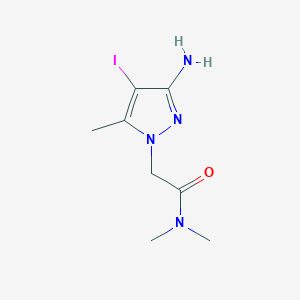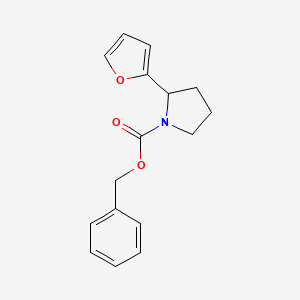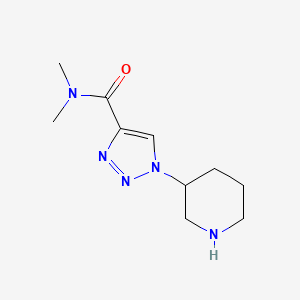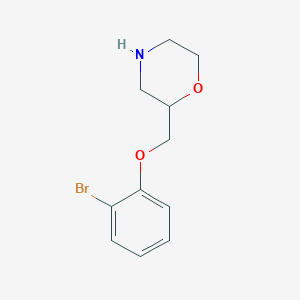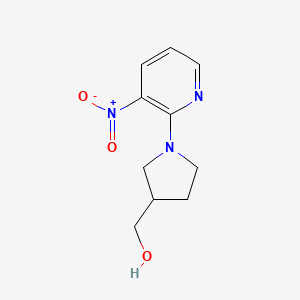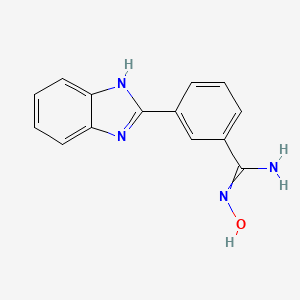
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one is a heterocyclic compound that contains both pyran and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one typically involves multi-step organic reactions. Common starting materials might include 2-methylthiazole and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions could involve the conversion of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions might involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other heterocyclic molecules with pyran and thiazole rings, such as:
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2-Methylthiazole
- 4-Hydroxy-3-(2-thiazolyl)-2H-pyran-2-one
Uniqueness
The uniqueness of 4-Hydroxy-6-methyl-3-(2-methylthiazol-4-yl)-2H-pyran-2-one lies in its specific substitution pattern and the potential biological activities conferred by this structure. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological effects.
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-hydroxy-6-methyl-3-(2-methyl-1,3-thiazol-4-yl)pyran-2-one |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-8(12)9(10(13)14-5)7-4-15-6(2)11-7/h3-4,12H,1-2H3 |
Clave InChI |
PYNDDARYDOXMBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C2=CSC(=N2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


